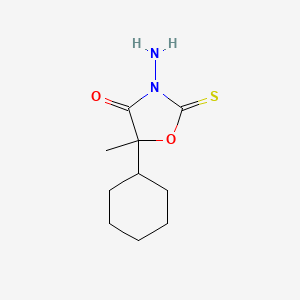
3-Amino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one is a heterocyclic compound with the molecular formula C10H16N2O2S. It is a member of the oxazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with methyl isothiocyanate, followed by cyclization with an appropriate carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: Another heterocyclic compound with similar structural features but different reactivity and applications.
3-Cyclohexyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one: A structurally related compound with distinct chemical properties and uses.
3-Amino-5-methylisoxazole: Shares the amino and thioxo functional groups but has a different ring structure and reactivity.
Uniqueness
3-Amino-5-cyclohexyl-5-methyl-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its cyclohexyl and methyl substituents also contribute to its unique properties compared to other similar compounds .
Properties
CAS No. |
88051-78-9 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-amino-5-cyclohexyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H16N2O2S/c1-10(7-5-3-2-4-6-7)8(13)12(11)9(15)14-10/h7H,2-6,11H2,1H3 |
InChI Key |
GFQQHOORUUHMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)O1)N)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


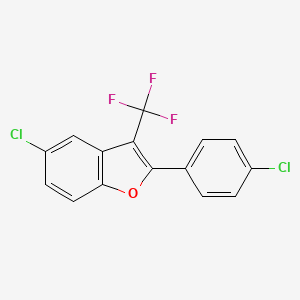


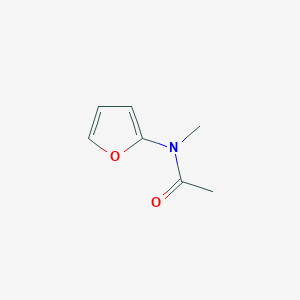
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
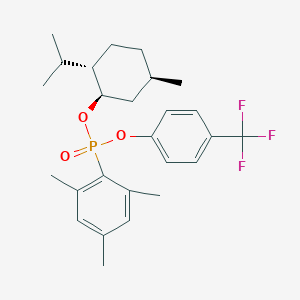

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)

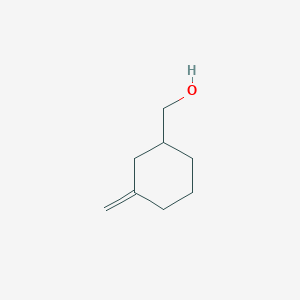
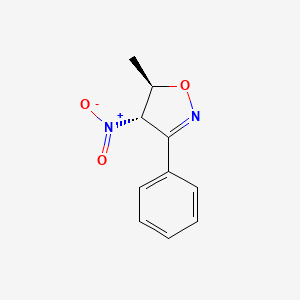
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
